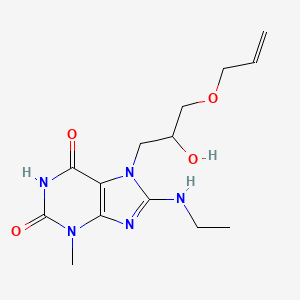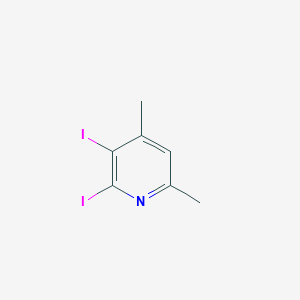
1-Ethynyl-4-methoxy-2-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethynyl-4-methoxy-2-(trifluoromethyl)benzene is a synthetic organic compound with the molecular formula C10H7F3O and a molecular weight of 200.16 g/mol . This compound is characterized by the presence of an ethynyl group, a methoxy group, and a trifluoromethyl group attached to a benzene ring. It is widely used in various scientific research fields due to its unique chemical properties.
Preparation Methods
The synthesis of 1-Ethynyl-4-methoxy-2-(trifluoromethyl)benzene typically involves the following steps:
Chemical Reactions Analysis
1-Ethynyl-4-methoxy-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions: Typical reagents include potassium permanganate for oxidation, hydrogen gas for reduction, and sodium methoxide for substitution reactions.
Major Products: The major products formed from these reactions include carboxylic acids, ethyl derivatives, and substituted benzene derivatives.
Scientific Research Applications
1-Ethynyl-4-methoxy-2-(trifluoromethyl)benzene has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Ethynyl-4-methoxy-2-(trifluoromethyl)benzene involves its interaction with specific molecular targets:
Comparison with Similar Compounds
1-Ethynyl-4-methoxy-2-(trifluoromethyl)benzene can be compared with similar compounds such as:
1-Ethynyl-4-(trifluoromethyl)benzene: This compound lacks the methoxy group, which affects its reactivity and applications.
1-Ethynyl-2-(trifluoromethyl)benzene: The position of the trifluoromethyl group influences the compound’s chemical properties and reactivity.
4-Ethynyl-α,α,α-trifluorotoluene: This compound has a similar structure but different substituents, leading to variations in its chemical behavior.
Properties
IUPAC Name |
1-ethynyl-4-methoxy-2-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3O/c1-3-7-4-5-8(14-2)6-9(7)10(11,12)13/h1,4-6H,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYFPQFXBAOKMQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C#C)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-[(2-methoxyphenyl)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B2775965.png)
![Racemic-(3S,3aS,7aR)-tert-butyl 3-hydroxyhexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B2775966.png)
methanone oxime](/img/structure/B2775967.png)
![N-(4-butylphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2775968.png)
![8-(4-chlorophenyl)-3-(2-ethoxyethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2775970.png)



![5-bromo-N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide](/img/structure/B2775978.png)

![(E)-4-(Dimethylamino)-N-[[5-oxo-1-(2-phenylethyl)pyrrolidin-3-yl]methyl]but-2-enamide](/img/structure/B2775982.png)
![[3-(2-Chloro-5-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2775983.png)
![(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone](/img/structure/B2775984.png)

